4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline
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Overview
Description
4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a chlorine atom at the 4th position and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline can be achieved through various synthetic routes. One common method involves the condensation of 2-chloroquinoline-3-carboxylic acid with hydrazine hydrate, followed by cyclization and chlorination reactions . The reaction conditions typically involve refluxing in ethanol with the addition of sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antibacterial, and antiviral properties.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-(4-methyl-phenyl)-2H-pyrazolo[3,4-b]quinoline: This compound has a similar structure but with a phenyl group at the 2nd position.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyridine ring instead of a quinoline ring.
Uniqueness
4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom and the methyl group enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-6-9-10(12)7-4-2-3-5-8(7)13-11(9)15-14-6/h2-5H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUHVTJIAZNXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC=CC3=NC2=NN1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541133 |
Source
|
Record name | 4-Chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100743-00-8 |
Source
|
Record name | 4-Chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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